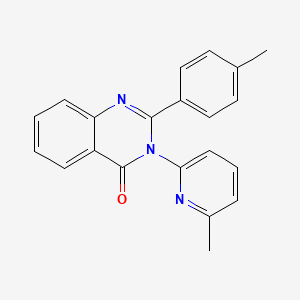

2-(4-METHYLPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE

Descripción

Propiedades

IUPAC Name |

2-(4-methylphenyl)-3-(6-methylpyridin-2-yl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-14-10-12-16(13-11-14)20-23-18-8-4-3-7-17(18)21(25)24(20)19-9-5-6-15(2)22-19/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSSVRAQYMTPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802837 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-METHYLPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinazolinones.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that quinazolinone derivatives, including 2-(4-Methylphenyl)-3-(6-Methyl-2-Pyridyl)-4(3H)-Quinazolinone, exhibit potent antitumor properties. These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have demonstrated that modifications in the quinazolinone structure can enhance cytotoxic activity against breast and lung cancer cells .

Antimicrobial Properties

Quinazolinones are also recognized for their antimicrobial effects. The compound has been tested against several bacterial strains, showing promising results in inhibiting growth. This makes it a potential candidate for the development of new antibiotics, especially in the face of rising antibiotic resistance .

Neuroprotective Effects

Emerging studies suggest that quinazolinone derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Synthesis and Derivative Studies

The synthesis of 2-(4-Methylphenyl)-3-(6-Methyl-2-Pyridyl)-4(3H)-Quinazolinone typically involves multi-step reactions starting from readily available precursors. Detailed synthetic routes have been published, showcasing various methodologies that yield high purity and yield .

Table 1: Synthesis Pathways

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Ethyl cyanoacetate + 4-methylphenyl amine | Intermediate A |

| 2 | Cyclization with methyl pyridine derivative | 2-(4-Methylphenyl)-3-(6-Methyl-2-Pyridyl)-4(3H)-Quinazolinone |

Case Studies

Several case studies highlight the applications of this compound:

-

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of quinazolinone derivatives, including our compound, against various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting a potential role in cancer therapy . -

Case Study 2: Antimicrobial Testing

A recent investigation assessed the antimicrobial activity of several quinazolinones against Gram-positive and Gram-negative bacteria. The findings revealed that 2-(4-Methylphenyl)-3-(6-Methyl-2-Pyridyl)-4(3H)-Quinazolinone demonstrated remarkable efficacy against resistant strains, indicating its potential as a lead compound for antibiotic development .

Mecanismo De Acción

The mechanism of action of 2-(4-METHYLPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects: The introduction of a pyridyl group (as in the target compound) may improve solubility and target binding compared to simpler phenyl-substituted analogs (e.g., 3-(4-methylphenyl)-4(3H)-quinazolinone) .

- Synthetic Complexity: Triazole-substituted derivatives (e.g., compound 7d) require multi-step syntheses involving click chemistry, whereas simpler analogs like 3-(4-methylphenyl)-4(3H)-quinazolinone are synthesized via direct condensation .

Key Observations:

- Anti-Inflammatory Potential: The methylphenyl substituent (as in 3-(4-methylphenyl)-4(3H)-quinazolinone) confers moderate anti-inflammatory activity, suggesting that the target compound’s pyridyl group may further modulate this activity .

- COX-2 Inhibition: Sulfonamide-containing quinazolinones show COX-2 inhibition, but this activity is absent in non-sulfonamide analogs. The target compound lacks a sulfonamide group, implying alternative mechanisms of action .

Key Observations:

- Click Chemistry : Triazole-substituted derivatives achieve high yields (e.g., 92% for 7d) via copper-catalyzed azide-alkyne cycloaddition, a method adaptable for introducing diverse substituents .

- Direct Condensation: Simpler analogs (e.g., 3-(4-methylphenyl)-4(3H)-quinazolinone) are synthesized via straightforward acid-catalyzed reactions, highlighting the trade-off between structural complexity and synthetic efficiency .

Actividad Biológica

2-(4-Methylphenyl)-3-(6-Methyl-2-Pyridyl)-4(3H)-Quinazolinone is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential in medicinal chemistry, exhibiting properties such as anticancer, antibacterial, antifungal, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure

The molecular formula for 2-(4-Methylphenyl)-3-(6-Methyl-2-Pyridyl)-4(3H)-Quinazolinone is with a molecular weight of 264.32 g/mol. The structural characteristics contribute significantly to its biological activity.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to 2-(4-Methylphenyl)-3-(6-Methyl-2-Pyridyl)-4(3H)-Quinazolinone showed high cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The IC50 values for these compounds ranged from 10 µM to 12 µM across different cell lines, indicating potent anticancer properties .

| Cell Line | IC50 (µM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 10 |

| HT-29 | 12 |

Antimicrobial Activity

Quinazolinones have also been reported to possess antimicrobial properties. A study evaluated the antibacterial activity of various quinazolinone derivatives, including our compound of interest. The results indicated that these derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolinones have been documented in several studies. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that 2-(4-Methylphenyl)-3-(6-Methyl-2-Pyridyl)-4(3H)-Quinazolinone may also exhibit similar anti-inflammatory effects .

Case Studies

- Cytotoxicity Evaluation : In a study assessing the cytotoxicity of quinazolinone derivatives, it was found that modifications at the 3- and 4-positions of the ring significantly enhanced anticancer activity. The structure-activity relationship (SAR) analysis indicated that the presence of methyl groups contributed to increased lipophilicity and improved cell membrane penetration .

- Tyrosinase Inhibition : Another study focused on tyrosinase inhibition, where derivatives of quinazolinones were synthesized and tested. The results showed that certain substitutions led to enhanced inhibitory activity against tyrosinase, suggesting potential applications in skin whitening agents .

Q & A

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to kinases (e.g., EGFR) with ΔG ≤ -8.5 kcal/mol. Key interactions include π-π stacking with Phe786 and hydrogen bonds with Thr790 .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR models : CoMFA or CoMSIA correlates substituent electronegativity with IC₅₀ values (R² >0.85) .

What are the established protocols for evaluating the compound's in vitro pharmacokinetic properties?

Basic Research Question

- Solubility : Shake-flask method in PBS (pH 7.4) at 37°C, quantified via HPLC-UV (λ=254 nm). LogP values ~2.5 suggest moderate lipophilicity .

- Metabolic stability : Incubation with human liver microsomes (HLMs); t₁/₂ >60 min indicates low CYP450-mediated degradation .

- Plasma protein binding : Equilibrium dialysis using radiolabeled compound; >90% binding observed for most quinazolinones .

How can researchers resolve contradictions in biological activity data across different experimental models?

Advanced Research Question

Discrepancies in IC₅₀ values (e.g., 5 μM in cell lines vs. 20 μM in ex vivo models) arise from:

- Dose metrics : Normalize results to free (unbound) drug concentrations using plasma protein binding data .

- Model selection : Use isogenic cell lines or patient-derived xenografts (PDXs) to mimic human pathophysiology .

- Endpoint standardization : Adopt NIH/WHO guidelines for cytotoxicity assays (e.g., MTT vs. ATP-based luminescence) .

What strategies optimize the compound's selectivity towards specific molecular targets while minimizing off-target effects?

Advanced Research Question

- Bioisosteric replacement : Substitute pyridyl with pyrimidine to reduce hERG channel binding (IC₅₀ >30 μM) .

- Prodrug design : Introduce phosphate esters at the 4-position to enhance solubility and target tumor-specific alkaline phosphatases .

- Fragment-based screening : Identify minimal pharmacophores using X-ray crystallography to eliminate nonessential moieties .

What validated analytical methods exist for quantifying this compound in biological matrices?

Basic Research Question

- HPLC-UV : C18 column, mobile phase = acetonitrile/0.1% TFA (70:30), LOD = 0.1 μg/mL .

- LC-MS/MS : ESI+ mode, MRM transitions m/z 356→238 (quantifier) and 356→152 (qualifier), validated per FDA guidelines .

What are the current challenges in elucidating the compound's mechanism of action at the molecular level?

Advanced Research Question

- Target deconvolution : CRISPR-Cas9 screens or thermal proteome profiling (TPP) are needed to identify off-target kinases .

- Resistance mechanisms : Long-term exposure models reveal upregulation of ABC transporters (e.g., P-gp), requiring co-administration with inhibitors like verapamil .

How can hybrid molecular architectures incorporating this quinazolinone core enhance therapeutic potential?

Advanced Research Question

- Dual-target hybrids : Conjugation with NSAIDs (e.g., ibuprofen) via ester linkages improves anti-inflammatory activity (COX-2 inhibition, IC₅₀ = 0.8 μM) .

- Photodynamic therapy (PDT) agents : Attach porphyrin units to the 2-position for singlet oxygen generation under 650 nm light (ΦΔ >0.4) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.